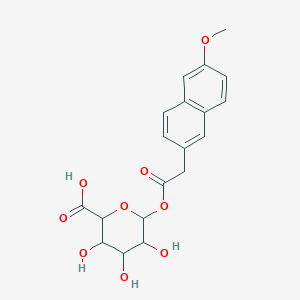

Demethyl naproxen acyl-beta-D-glucuronide

Description

Contextualization of Acyl Glucuronides in Xenobiotic Metabolism

Glucuronidation represents a pivotal pathway in the metabolism of a wide array of foreign compounds (xenobiotics), including many drugs. This process, generally considered a detoxification step, involves the conjugation of a substrate with glucuronic acid, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netbenthamdirect.com This conjugation increases the water solubility of the xenobiotic, facilitating its excretion from the body. nih.gov

A specific subset of these conjugates, known as acyl glucuronides, are formed from drugs that contain a carboxylic acid moiety. nih.govliverpool.ac.uk While glucuronidation of other chemical groups, like phenols, results in stable glycosidic bonds, the ester linkage in acyl glucuronides confers a degree of chemical reactivity. liverpool.ac.uk These metabolites are known to be labile and can undergo hydrolysis back to the parent drug or intramolecular acyl migration. nih.gov This migration involves the movement of the acyl group to different hydroxyl positions on the glucuronic acid ring, forming various positional isomers. researchgate.netnih.gov The reactivity of acyl glucuronides has been a subject of extensive research, as they can covalently bind to proteins, a mechanism hypothesized to be involved in certain adverse drug reactions. researchgate.netbenthamdirect.comnih.gov This binding can alter the function of proteins or potentially trigger immune responses. nih.gov

Derivation of Demethyl Naproxen (B1676952) Acyl-beta-D-glucuronide as a Key Metabolite of Naproxen

Demethyl naproxen acyl-beta-D-glucuronide is a significant human metabolite of the nonsteroidal anti-inflammatory drug (NSAID) naproxen. clinpgx.org Its formation is a multi-step process involving both Phase I and Phase II metabolism.

The metabolic journey begins with naproxen undergoing a Phase I reaction, specifically O-demethylation, to form its primary oxidative metabolite, 6-O-desmethylnaproxen (also referred to as desmethylnaproxen). nih.govnih.govnih.gov This initial step is catalyzed predominantly by cytochrome P450 (CYP) enzymes, with studies identifying CYP2C9 and CYP1A2 as the main contributors. pharmgkb.orgclinpgx.orgdrugbank.com

The resulting metabolite, this compound, is then excreted, primarily in the urine, along with other metabolites of naproxen. nih.govresearchgate.net

Research Data Tables

Table 1: Enzymes Involved in the Metabolic Pathway of Naproxen

This table summarizes the key enzymes responsible for the transformation of naproxen to this compound.

| Metabolic Step | Parent Compound | Metabolite | Key Enzymes |

| Phase I: Demethylation | Naproxen | 6-O-desmethylnaproxen | CYP2C9, CYP1A2 pharmgkb.orgclinpgx.orgdrugbank.com |

| Phase II: Acyl Glucuronidation | 6-O-desmethylnaproxen | This compound | UGTs nih.gov |

Table 2: Chemical Identifiers for this compound

This table provides key chemical information for the subject compound.

| Identifier | Value |

| Chemical Name | (2S,3S,4S,5R)-3,4,5-trihydroxy-6-{[2-(6-hydroxynaphthalen-2-yl)propanoyl]oxy}oxane-2-carboxylic acid drugbank.com |

| CAS Number | 91488-21-0 pharmaffiliates.com |

| Molecular Formula | C19H20O9 drugbank.com |

Compound Nomenclature

Properties

Molecular Formula |

C19H20O9 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

3,4,5-trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)acetyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C19H20O9/c1-26-12-5-4-10-6-9(2-3-11(10)8-12)7-13(20)27-19-16(23)14(21)15(22)17(28-19)18(24)25/h2-6,8,14-17,19,21-23H,7H2,1H3,(H,24,25) |

InChI Key |

IPKOMFMTOUPAMM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Enzymatic Biotransformation and Metabolic Pathways of Demethyl Naproxen Acyl Beta D Glucuronide

Precursor Metabolism: O-Demethylation of Naproxen (B1676952) to Desmethylnaproxen (B1198181)

The initial step in the formation of desmethylnaproxen is the Phase I O-demethylation of its parent compound, naproxen. researchgate.net This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. researchgate.netuef.fi The process involves the removal of a methyl group from the methoxy (B1213986) moiety of naproxen, resulting in the formation of the major Phase I metabolite, 6-O-desmethylnaproxen (O-DMN). researchgate.netnih.gov This metabolite is significantly less pharmacologically active than naproxen itself. researchgate.net

Multiple cytochrome P450 isoforms have been identified as participants in the O-demethylation of naproxen. researchgate.net Studies using human liver microsomes and preparations expressing single P450 isoforms have demonstrated that CYP1A2, CYP2C8, and CYP2C9 are all capable of catalyzing the formation of desmethylnaproxen. researchgate.netnih.gov

Among these, CYP2C9 appears to be the predominant isoform involved in naproxen demethylation. researchgate.net The involvement of CYP1A2 has also been clearly established. nih.govnih.gov In studies with human liver microsomes, the formation of desmethylnaproxen was inhibited by sulfaphenazole, a known CYP2C9 inhibitor. nih.gov Further investigations with cDNA-expressed enzymes confirmed that both CYP2C9 and CYP1A2 O-demethylate R- and S-naproxen. nih.gov Cells expressing the P450 isoforms 1A2, 2C8, and 2C9, including its allelic variant 2C9R144C, all showed the ability to form desmethylnaproxen. researchgate.netnih.gov

Kinetic studies have been performed to characterize the contributions of these isoforms. In human liver microsomes, the mean apparent Michaelis constant (Km) for desmethylnaproxen formation was found to be 92 µmol/L and the maximum reaction velocity (Vmax) was 538 pmol/min/mg of protein. researchgate.netnih.gov The kinetics in liver microsomes suggested the involvement of more than one enzyme. nih.gov

| P450 Isoform | Apparent Km (μmol/L) | Vmax (pmol/min/pmol P450) | Source |

|---|---|---|---|

| CYP1A2 | 189.5 | 7.3 | researchgate.net |

| CYP2C9 | 340.5 | 41.4 | researchgate.net |

| CYP2C8 | Not Determined | Not Determined | researchgate.net |

Note: Reliable estimates for Km and Vmax could not be determined for CYP2C8 due to the nonsaturable nature of the process within the studied concentration range. researchgate.net

Glucuronidation of Desmethylnaproxen

Following its formation via O-demethylation, desmethylnaproxen undergoes Phase II metabolism through glucuronidation. researchgate.net This conjugation reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which attach a glucuronic acid moiety to the substrate. researchgate.netclinpgx.org This process increases the water solubility of the metabolite, facilitating its excretion from the body. clinpgx.org Desmethylnaproxen has two sites available for glucuronidation: the carboxylic acid group, leading to an acyl glucuronide, and the newly formed phenolic hydroxyl group, leading to a phenolic glucuronide. researchgate.net

The formation of desmethylnaproxen acyl glucuronide is catalyzed by several UGT isoforms. Research using human recombinant UGTs has shown that UGT1A3, UGT1A6, and UGT2B7 exclusively form the acyl glucuronide of desmethylnaproxen. researchgate.net Additionally, isoforms UGT1A1, UGT1A7, UGT1A9, and UGT1A10 have been shown to catalyze both the acyl and phenolic glucuronidation of desmethylnaproxen. researchgate.net While UGT2B7 is the principal enzyme responsible for the acyl glucuronidation of the parent drug, naproxen, multiple UGTs contribute to the glucuronidation of its desmethyl metabolite. researchgate.net

The phenolic glucuronidation of desmethylnaproxen is a more selective process. Of the hepatically expressed UGTs, UGT1A9 is a key enzyme involved in the formation of desmethylnaproxen phenolic glucuronide. researchgate.net Studies have identified that UGT1A1, UGT1A7, UGT1A9, and UGT1A10 are the isoforms capable of catalyzing this specific reaction. researchgate.net In contrast, isoforms UGT1A3, UGT1A6, and UGT2B7 were found to not produce the phenolic glucuronide. researchgate.net

The kinetics of desmethylnaproxen glucuronidation are complex and can vary significantly between isoforms. While some reactions follow standard Michaelis-Menten kinetics, others exhibit atypical patterns such as cooperativity. researchgate.net For instance, model fitting for the kinetics of desmethylnaproxen acyl glucuronidation in human liver microsomes has been reported as inconclusive. researchgate.net Conversely, phenolic glucuronidation in human liver microsomes generally fit to single or two-enzyme Michaelis-Menten models, though some evidence of negative cooperativity has also been observed. researchgate.net

Kinetic parameters for the glucuronidation of desmethylnaproxen have been determined for several recombinant human UGT isoforms. These studies reveal a wide range of affinities (Km) and catalytic efficiencies (Vmax) among the enzymes.

For desmethylnaproxen acyl glucuronidation , reactions catalyzed by UGT1A3, UGT1A10, and UGT2B7 were adequately described by the Michaelis-Menten equation. researchgate.net In contrast, the kinetics for UGT1A6 were better fitted to the Hill equation, and UGT1A9 showed deviations from Michaelis-Menten kinetics. researchgate.net

For desmethylnaproxen phenolic glucuronidation in human liver microsomes, fitting the data to a single-enzyme Michaelis-Menten model yielded a mean Km of 2526 ± 861 µM and a Vmax of 1155 pmol/min/mg. researchgate.net The kinetics for UGT1A9, a key enzyme in this pathway, were noted to be suggestive of cooperativity. researchgate.net

| Glucuronidation Pathway | UGT Isoform | Kinetic Model | Apparent Km or S50 (μM) | Vmax (pmol/min/mg protein) | Source |

|---|---|---|---|---|---|

| Acyl Glucuronidation | UGT1A3 | Michaelis-Menten | 3384 ± 16 | 11 ± 0.1 | researchgate.net |

| UGT1A6 | Hill Equation | 609 ± 36 (S50) | 285 ± 7 | researchgate.net | |

| UGT1A9 | Michaelis-Menten | 7724 ± 418 | 34 ± 1 | researchgate.net | |

| UGT1A10 | Michaelis-Menten | 595 ± 49 | 179 ± 4 | researchgate.net | |

| UGT2B7 | Michaelis-Menten | 3133 ± 179 | 80 ± 2 | researchgate.net | |

| Phenolic Glucuronidation | Human Liver Microsomes | Michaelis-Menten | 2526 ± 861 | 1155 | researchgate.net |

Enzyme Kinetics and Mechanistic Studies of Glucuronidation

Investigation of Atypical Enzyme Kinetics (e.g., Substrate Inhibition)

The enzymatic formation of Demethyl Naproxen Acyl-beta-D-glucuronide is primarily catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the covalent linkage of glucuronic acid to the carboxylic acid group of desmethylnaproxen. While many enzymatic reactions follow the classic Michaelis-Menten kinetics, the glucuronidation of desmethylnaproxen exhibits more complex, atypical kinetic profiles with certain UGT isoforms. These atypical kinetics include phenomena such as cooperativity (autoactivation) and substrate inhibition.

Detailed investigations using recombinant human UGT isoforms have been instrumental in elucidating the specific enzymes responsible for the formation of this compound and in characterizing their kinetic behavior. While several UGT isoforms, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A9, UGT1A10, and UGT2B7, can catalyze the formation of the acyl glucuronide from desmethylnaproxen, not all do so with the same efficiency or kinetic profile. nih.govnih.gov

Notably, the acyl glucuronidation of desmethylnaproxen by UGT1A3, UGT1A10, and UGT2B7 was found to be adequately described by the standard Michaelis-Menten model. nih.gov However, other key isoforms displayed significant deviations from this model.

Detailed Research Findings

Cooperativity in UGT1A6- and UGT1A9-Mediated Glucuronidation:

Research has shown that the acyl glucuronidation of desmethylnaproxen by UGT1A6 and UGT1A9 is suggestive of cooperativity. nih.gov This phenomenon, also known as autoactivation, implies that the binding of one substrate molecule to the enzyme enhances the binding or turnover of subsequent substrate molecules.

For UGT1A6 , the kinetic data for desmethylnaproxen acyl glucuronidation were marginally better fitted to the Hill equation, a model used to describe cooperativity, than the Michaelis-Menten equation. nih.gov The Hill coefficient (n) obtained was slightly less than 1, which can indicate negative cooperativity, although the original study described the kinetics as suggestive of cooperativity.

In the case of UGT1A9 , visual inspection of the Eadie-Hofstee plot, a graphical method to analyze enzyme kinetics, suggested a deviation from Michaelis-Menten kinetics. nih.gov While fitting the data to both the Hill and Michaelis-Menten equations yielded similar goodness-of-fit parameters, the deviation points towards a more complex kinetic mechanism. nih.gov

It is important to note that while atypical kinetics were observed with recombinant UGTs, kinetic model fitting for desmethylnaproxen acyl glucuronidation in human liver microsomes was reported to be inconclusive. nih.govnih.gov This suggests that in a more complex biological system with multiple contributing enzymes, the individual atypical kinetic profiles may be masked or interact in a complex manner.

The observation of atypical kinetics is not an artifact of the in vitro system but rather a characteristic of how some UGT enzymes interact with their substrates. nih.gov The Hill and substrate inhibition models suggest the binding of more than one substrate molecule within the active site of the enzyme. nih.gov

The following tables summarize the kinetic parameters for the UGT isoforms involved in the acyl glucuronidation of desmethylnaproxen.

Table 1: Michaelis-Menten Kinetic Parameters for Desmethylnaproxen Acyl Glucuronidation by Recombinant UGTs

| UGT Isoform | Km (µM) | Vmax (pmol min-1 mg-1) |

| UGT1A3 | 3384 ± 16 | 11 ± 0.1 |

| UGT1A10 | 595 ± 49 | 179 ± 4 |

| UGT2B7 | 3133 ± 179 | 80 ± 2 |

| UGT1A9* | 7724 ± 418 | 34 ± 1 |

| Data from Michaelis-Menten fit, though atypical kinetics were suggested. nih.gov |

Table 2: Hill Equation Kinetic Parameters for Desmethylnaproxen Acyl Glucuronidation by Recombinant UGTs Exhibiting Atypical Kinetics

| UGT Isoform | S50 (µM) | Vmax (pmol min-1 mg-1) | Hill Coefficient (n) |

| UGT1A6 | 609 ± 36 | 285 ± 7 | 0.95 ± 0.02 |

| UGT1A9 | 6003 ± 36 | 29 ± 0.1 | 1.07 ± 0.01 |

| Data from Hill equation fit. nih.gov |

These findings underscore the complexity of drug metabolism and highlight the importance of detailed kinetic studies for individual metabolites and enzyme isoforms. The presence of atypical kinetics, such as the cooperativity observed in the formation of this compound, can have significant implications for predicting metabolic rates and potential drug-drug interactions.

Chemical Reactivity, Degradation, and Isomerization Dynamics of Demethyl Naproxen Acyl Beta D Glucuronide

Acyl Migration Mechanisms and Positional Isomer Formation

Acyl migration is a non-enzymatic intramolecular rearrangement process characteristic of acyl glucuronides. This process involves the transfer of the acyl group (desmethylnaproxen) from the C-1 hydroxyl group of the glucuronic acid moiety to the other hydroxyl groups on the sugar ring, resulting in the formation of various positional isomers.

The primary product of naproxen (B1676952) metabolism is the 1-O-β-acyl glucuronide. However, this initial conjugate of desmethylnaproxen (B1198181) is prone to intramolecular rearrangement, leading to the formation of positional isomers, often referred to as isoglucuronides. nih.gov This isomerization occurs in the blood after the acyl glucuronide is released from the liver. nih.gov Studies have confirmed the presence of an isomerized conjugate of O-desmethylnaproxen acyl glucuronide, termed O-desmethylnaproxen isoglucuronide, in human urine. nih.govnih.gov This indicates that the desmethylnaproxen acyl group migrates from the initial C-1 position to other positions on the glucuronic acid ring, such as C-2, C-3, and C-4. psu.edu The formation of a 4-O-glucuronide isomer of desmethylnaproxen has been specifically identified following alkaline isomerization of the isolated O-desmethylnaproxen acyl glucuronide. nih.gov

In a study involving human subjects who received a 500 mg oral dose of naproxen, the urinary excretion of its metabolites was quantified over a 100-hour period. The results showed that O-desmethylnaproxen acyl glucuronide accounted for 14.3 ± 3.4% of the dose, while its isomerized form, O-desmethylnaproxen isoglucuronide, accounted for 5.5 ± 1.3% of the dose. nih.govnih.gov

Table 1: Urinary Excretion of Desmethylnaproxen Acyl Glucuronide and its Isomer in Humans (n=10)

| Metabolite | Mean Percentage of Dose Excreted (± SD) |

| O-desmethylnaproxen acyl glucuronide | 14.3 ± 3.4% |

| O-desmethylnaproxen isoglucuronide | 5.5 ± 1.3% |

Data from Vree et al. (1993). nih.govnih.gov

The process of acyl migration in glucuronides is often accompanied by anomerization, which is the interconversion between the α- and β-anomers at the anomeric carbon (C-1) of the glucuronic acid. While the initial enzymatic formation results in the β-anomer, the subsequent migration of the acyl group can lead to the formation of both α- and β-isomers at the 2-O, 3-O, and 4-O positions. nih.gov Although detailed studies specifically outlining the anomerization pathways for demethyl naproxen acyl-beta-D-glucuronide are not extensively available, the general principles of acyl glucuronide chemistry suggest that such pathways are likely to exist. For the parent compound, S-naproxen-β-l-O-acyl glucuronide, a pseudo-equilibrium ratio of 10:1 has been observed between the major 2-O-acyl isomer and the minor α-l-O-acyl isomer, indicating that anomerization does occur. nih.gov

The kinetics of intramolecular acyl migration for acyl glucuronides are influenced by factors such as pH and the presence of plasma proteins. nih.govnih.gov While specific kinetic rate constants for the acyl migration of this compound are not well-documented in publicly available literature, the process is known to occur, as evidenced by the detection of its isomers in vivo. nih.gov For the parent compound, naproxen acyl glucuronide, detailed kinetic studies have been performed. At a pH of 7.4, the isomerization process contributes significantly to the degradation of the parent 1-O-β-acyl glucuronide. nih.gov The isomerization has been observed to take place in the blood, even when urine pH is kept acidic to stabilize the acyl glucuronides. nih.gov

Hydrolytic Degradation Pathways

In addition to acyl migration, this compound can undergo hydrolysis, which is the cleavage of the ester bond linking desmethylnaproxen to glucuronic acid.

Environmental and Systemic Factors Influencing Stability and Reactivity

The chemical stability of this compound is significantly influenced by its surrounding environment, particularly the pH and the presence of biological macromolecules. These factors can alter the pathways and rates of its degradation.

At physiological pH (7.4) and a temperature of 37°C, this compound undergoes degradation through two primary pathways: hydrolysis, which regenerates the parent compound (demethyl naproxen), and intramolecular acyl migration, which leads to the formation of positional isomers (2-, 3-, and 4-O-acyl isomers). In a phosphate (B84403) buffer at pH 7.4, the degradation of this compound follows first-order kinetics with a reported half-life of 2.7 hours (163.3 minutes).

Studies on the closely related S-naproxen-beta-l-O-acyl glucuronide have demonstrated a clear pH-dependent trend in degradation and isomerization. nih.gov The rates of both hydrolysis and acyl migration were shown to increase as the pH increased from 7.00 to 8.00. nih.gov This suggests that under more alkaline conditions, the degradation of this compound would also be accelerated. It is crucial to maintain a pH below 7 during the collection and analysis of biological samples to minimize this intramolecular acyl migration and ensure accurate quantification.

Table 1: pH-Dependent Degradation of Acyl Glucuronides

| pH | Effect on Acyl Glucuronide Stability |

| < 6 | Increased stability, reduced rates of hydrolysis and acyl migration. researchgate.netscbt.com |

| 7.00 | Degradation and acyl migration rates are notable. |

| 7.40 | At physiological pH, significant degradation occurs. For S-naproxen-beta-l-O-acyl glucuronide, both hydrolysis and acyl migration are prominent. nih.gov The half-life of this compound in phosphate buffer is approximately 2.7 hours. |

| 8.00 | Accelerated degradation and acyl migration rates compared to neutral pH for S-naproxen-beta-l-O-acyl glucuronide. nih.gov |

Note: Data on pH-dependent degradation rates for S-naproxen-beta-l-O-acyl glucuronide are used as a proxy to infer the behavior of this compound due to a lack of specific data for the latter.

The presence of biological macromolecules, particularly proteins, can significantly alter the reactivity and degradation of this compound. In human serum albumin (HSA) solutions, the degradation rate of this metabolite is accelerated. The half-life of this compound in the presence of HSA is reported to be 1.4 hours (58.3 minutes), which is nearly twice as fast as its degradation in a phosphate buffer.

Table 2: Influence of Biological Matrix on the Half-life of this compound at pH 7.4

| Matrix | Half-life (t½) |

| Phosphate Buffer | 2.7 hours |

| Human Serum Albumin (HSA) | 1.4 hours |

Data sourced from a study on the degradation kinetics and stability analysis of this compound.

Stereochemical Influence on Degradation Kinetics

The stereochemistry of the aglycone (the non-sugar part of the molecule) can have a pronounced effect on the degradation kinetics of acyl glucuronides. While specific studies on the stereochemical influence on the degradation of this compound are limited, research on the diastereomers of naproxen glucuronide provides valuable insights that are likely applicable to its demethylated metabolite.

Studies comparing the R- and S-diastereomers of naproxen glucuronide have shown that the R-form is less stable than the S-form in both in vitro buffer solutions and in vivo. The R-naproxen glucuronide was found to be more labile and was hydrolyzed more rapidly than the S-diastereomer. nih.gov This difference in stability can lead to different metabolic dispositions and potentially different toxicological profiles for the two enantiomers. nih.gov

Interestingly, the presence of proteins can alter this stereoselective stability. While R-naproxen glucuronide is less stable in a buffer, in the presence of HSA, the S-enantiomer's degradation rate is increased to a greater extent, making the R-enantiomer comparatively more stable in this environment. nih.gov The irreversible binding to HSA was also found to be stereoselective, with the R-enantiomer showing higher levels of irreversible binding than the S-enantiomer. nih.gov

The pseudo-equilibrium ratio of the major acyl-migrated isomers also shows a stereochemical dependence. For S-naproxen-beta-l-O-acyl glucuronide, the 3-O-acyl isomer is the most stable, whereas for the R-enantiomer, the 3- and 4-O-acyl isomers are equally stable. nih.gov

Table 3: Stereochemical Influence on Acyl Glucuronide Degradation

| Feature | S-Naproxen Glucuronide | R-Naproxen Glucuronide |

| Stability in Buffer | More stable than the R-diastereomer. nih.gov | Less stable than the S-diastereomer; hydrolyzes more rapidly. nih.gov |

| Stability in HSA | Degradation rate is significantly increased, making it less stable than the R-diastereomer in this medium. nih.gov | Degradation rate is also increased but to a lesser extent than the S-diastereomer. nih.gov |

| Irreversible Binding to HSA | Lower than the R-diastereomer. nih.gov | Higher than the S-diastereomer. nih.gov |

| Isomer Stability | The 3-O-acyl isomer is the most stable among the major acyl-migrated isomers. nih.gov | The 3- and 4-O-acyl isomers are equally stable among the major acyl-migrated isomers. nih.gov |

Note: The data presented are for naproxen glucuronide diastereomers and serve as an illustrative model for the potential stereochemical influences on the degradation of this compound.

Covalent Modifications of Biomolecules by Demethyl Naproxen Acyl Beta D Glucuronide

Mechanisms of Protein Adduct Formation

The covalent binding of desmethyl-naproxen acyl-β-D-glucuronide to proteins occurs primarily through two well-documented mechanisms: transacylation reactions and a glycation pathway involving intramolecular rearrangement. nih.gov

The most direct pathway for protein adduct formation is transacylation, also known as nucleophilic displacement. nih.govnih.gov In this reaction, the acyl glucuronide acts as an acylating agent. Nucleophilic functional groups on amino acid side chains within a protein, such as the ε-amino group of lysine (B10760008), the thiol group of cysteine, or the hydroxyl groups of serine and tyrosine, can directly attack the electrophilic carbonyl carbon of the metabolite's ester bond. nih.gov This attack results in the transfer of the desmethyl-naproxen acyl group to the protein, forming a stable amide or ester linkage and releasing glucuronic acid. Studies on related NSAID acyl glucuronides have confirmed that the ε-amino groups of lysine residues are frequent targets for this type of modification. nih.gov This process effectively haptenizes the protein, altering its structure and potentially its function or immunogenicity.

A more complex mechanism for adduct formation involves the intramolecular migration of the desmethyl-naproxen acyl group around the glucuronic acid ring. plos.org The initially formed 1-O-β-acyl glucuronide is unstable and can isomerize to form other positional isomers, such as the 2-O, 3-O, and 4-O-acyl isomers. nih.govplos.org

This acyl migration is significant because some of the resulting isomers can undergo ring-opening to expose a reactive aldehyde functional group. plos.org This aldehyde can then react with the primary amine groups of lysine residues on proteins to form a Schiff base (an imine). The Schiff base adduct is an intermediate that can then undergo an Amadori rearrangement to form a more stable, ketoamine-linked covalent adduct. plos.org This multi-step process, often referred to as a glycation mechanism, results in the covalent attachment of both the desmethyl-naproxen moiety and the rearranged glucuronic acid ring to the protein. nih.gov

In Vitro Investigations of Protein Binding

The propensity of desmethyl-naproxen acyl-β-D-glucuronide and its parent compound, naproxen (B1676952) acyl glucuronide, to form covalent bonds with proteins has been extensively studied using in vitro models, with a primary focus on major plasma proteins like human serum albumin (HSA).

Human serum albumin is a major target for adduction by acyl glucuronides due to its high concentration in plasma and its abundance of nucleophilic lysine residues. nih.gov In vitro incubations of naproxen acyl glucuronide (NAP-AG) with HSA have demonstrated time- and concentration-dependent irreversible binding. nih.gov The binding of various naproxen glucuronide metabolites to plasma proteins has been quantified, showing significant differences between isomers. For instance, O-desmethylnaproxen acyl glucuronide has been found to be approximately 72% bound to plasma proteins, whereas its isomerized form (isoglucuronide) shows lower binding at around 42%. nih.gov This covalent modification of HSA and other proteins, such as UDP-glucuronosyltransferases (UGTs), can potentially alter their biological function. nih.govnih.gov

| Metabolite | Protein Binding (%) |

| Naproxen Acyl Glucuronide | 92% |

| Naproxen Isoglucuronide | 66% |

| O-desmethylnaproxen Acyl Glucuronide | 72% |

| O-desmethylnaproxen Isoglucuronide | 42% |

| (Data sourced from reference nih.gov) |

| Isomer | Degradation Rate Constant (k_d) in HSA solution (h⁻¹) | Hydrolysis Rate Constant (k_hyd) (h⁻¹) | Isomerization Rate Constant (k_iso) (h⁻¹) |

| Naproxen-1-O-β-glucuronide (NAG) | 2.08 ± 0.08 | 1.01 ± 0.10 | 1.07 ± 0.07 |

| Naproxen-2-O-acyl glucuronide | 0.51 ± 0.02 | Predominant | - |

| (Data sourced from reference nih.gov) |

Characterization of Covalent Adducts

The structural identification and characterization of covalent adducts are crucial for understanding the chemical consequences of reactive metabolite interactions. Methodologies for characterizing these adducts often involve enzymatic digestion of the modified protein followed by advanced mass spectrometry techniques.

The standard approach involves incubating the reactive glucuronide with a target protein like HSA. nih.gov The resulting protein adducts are then proteolytically digested, typically with trypsin, to generate a mixture of peptides. This peptide mixture is subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov By searching the MS/MS data for specific mass shifts corresponding to the addition of the desmethyl-naproxen acyl group (transacylation) or the entire rearranged glucuronide-drug conjugate (glycation), specific modified peptides can be identified. nih.gov This allows for the precise localization of the adduction site, often a specific lysine residue within the protein's sequence. nih.gov For other NSAID acyl glucuronides, this method has successfully identified multiple lysine modification sites on HSA. nih.gov While crystallographic studies have identified the non-covalent binding pockets for the parent drug naproxen on HSA, such as the haemin site in subdomain IB, these sites represent likely regions for subsequent covalent modification by the reactive glucuronide metabolite. nih.gov

Identification of Modified Peptide Residues

Research into the covalent binding of reactive metabolites of non-steroidal anti-inflammatory drugs (NSAIDs) has identified specific amino acid residues within proteins that are susceptible to modification. While direct studies on DM-NAP-GlcU are limited, extensive research on the closely related compound, naproxen, and other acyl glucuronides provides strong evidence for the primary targets of adduction.

The principal protein target for covalent modification by many drug acyl glucuronides in plasma is Human Serum Albumin (HSA), owing to its high concentration and the presence of numerous nucleophilic sites. Studies involving the reactive acyl-CoA thioester of naproxen, which mimics the reactivity of the acyl glucuronide, have utilized mass spectrometry to pinpoint the specific sites of modification on HSA. These investigations have revealed that the modification is not random, but rather selective for certain lysine residues.

A key study employing high-performance liquid chromatography combined with fluorescence and mass spectrometric detection analyzed the tryptic digest of HSA after incubation with naproxen-CoA. The findings indicated that the covalent modification predominantly occurs at three specific lysine residues. mdpi.com This selectivity is thought to be influenced by the local protein microenvironment, including the accessibility and pKa of the lysine residues.

Further supporting these findings, research on other acyl glucuronides, such as tolmetin (B1215870) glucuronide, has also identified a specific set of lysine residues on HSA as the primary sites of covalent adduction. pharmgkb.orgnih.gov In these studies, tandem mass spectrometry was used to analyze the modified peptides, revealing both major and minor sites of attachment. pharmgkb.orgnih.gov The overlap in the identified lysine residues across studies with different but structurally related acyl glucuronides suggests a common binding pattern on HSA for this class of reactive metabolites.

The following table summarizes the key lysine residues in Human Serum Albumin that have been identified as primary targets for covalent modification by reactive metabolites of naproxen and other related acyl glucuronides.

Table 1: Identified Lysine Residues in Human Serum Albumin Modified by Naproxen Reactive Metabolites and Related Compounds

| Modified Protein | Modifying Compound | Identified Lysine Residues | Analytical Method | Reference |

|---|---|---|---|---|

| Human Serum Albumin | Naproxen-CoA | Lys-199, Lys-541, Lys-351 | HPLC-MS/MS, HPLC-MS | mdpi.com |

In addition to plasma proteins, enzymes involved in the metabolism of these drugs can also be targets of covalent modification. Studies have shown that acyl glucuronides of NSAIDs can form covalent adducts with UDP-glucuronosyltransferase (UGT) isoforms, the very enzymes that catalyze their formation. mdpi.comnih.gov This adduction has the potential to alter enzyme activity and function.

Structural Analysis of Adducts

The structural characterization of adducts formed between DM-NAP-GlcU and biomolecules is crucial for understanding the chemical nature of the covalent bond and the resulting modified protein structure. The instability of the acyl glucuronide linkage allows for two primary mechanisms of covalent bond formation: transacylation and glycation.

Transacylation involves the direct nucleophilic attack of an amino acid residue (e.g., the ε-amino group of lysine) on the electrophilic acyl carbon of the glucuronide, leading to the formation of a stable amide bond and the release of the glucuronic acid moiety. This results in the acylation of the protein by the demethyl-naproxen portion of the molecule.

Glycation , in contrast, is a more complex process that occurs after the intramolecular rearrangement of the acyl glucuronide. The initial 1-β-O-acyl glucuronide can isomerize to form 2-, 3-, and 4-O-acyl isomers. These rearranged isomers can then open to form a reactive aldehyde, which can subsequently form a Schiff base (imine) with a primary amine on a protein, such as a lysine residue. pharmgkb.orgnih.gov This imine can then undergo an Amadori rearrangement to form a more stable ketoamine linkage, resulting in the covalent attachment of the entire glucuronide conjugate (both the drug and the sugar moiety) to the protein.

Advanced analytical techniques are employed to elucidate the precise structure of these adducts.

Tandem Mass Spectrometry (MS/MS): This is a powerful tool for identifying modified peptides within a protein digest. pharmgkb.orgnih.govnih.gov By fragmenting the adducted peptide, MS/MS can provide sequence information and pinpoint the exact site of modification. The mass shift observed for the modified peptide can also help to distinguish between acylation (addition of the mass of demethyl-naproxen) and glycation (addition of the mass of the entire DM-NAP-GlcU).

High-Performance Liquid Chromatography (HPLC): HPLC is often coupled with mass spectrometry (LC-MS) to separate the complex mixture of peptides from a protein digest before mass analysis. mdpi.comnih.gov This allows for the isolation and characterization of individual adducted peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the covalent adducts. For instance, stopped-flow HPLC-¹H NMR has been used to study the kinetics of acyl migration of S-naproxen-β-1-O-acyl glucuronide, a key step in the formation of glycation adducts. nih.gov This technique allows for the real-time observation of the different isomeric forms of the glucuronide.

The structural analysis of these adducts reveals the chemical diversity of the modifications that can occur. The table below summarizes the types of adducts formed and the analytical methods used for their characterization, based on studies of related acyl glucuronides.

Table 2: Structural Analysis of Acyl Glucuronide Adducts

| Adduct Type | Proposed Mechanism | Key Structural Feature | Analytical Techniques for Characterization |

|---|---|---|---|

| N-Acyl Adduct | Transacylation | Amide bond between drug and lysine residue. | Tandem Mass Spectrometry (MS/MS) |

Advanced Analytical Methodologies for Demethyl Naproxen Acyl Beta D Glucuronide Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of Demethyl naproxen (B1676952) acyl-beta-D-glucuronide, enabling its separation from the parent drug, other metabolites, and isomeric degradation products.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method for the direct analysis and quantification of naproxen and its metabolites, including the acyl glucuronide conjugates of both naproxen and O-desmethylnaproxen. nih.gov This technique allows for the measurement of these compounds in biological fluids like plasma and urine without the need for preliminary enzymatic deconjugation. nih.gov

Successful separation is typically achieved using reverse-phase columns, such as C18, with a gradient elution. nih.gov The mobile phase composition and pH are critical parameters that must be carefully controlled. For instance, maintaining the sample pH between 4 and 6 is crucial to prevent the hydrolysis or acyl migration of the glucuronide conjugate during analysis. The UV detector is often set at a wavelength where naproxen and its derivatives exhibit strong absorbance, such as 225 nm, 235 nm, or 254 nm, to ensure high sensitivity. uobasrah.edu.iqscirp.org The limit of quantitation for O-desmethylnaproxen acyl glucuronide in urine has been reported to be 1.0 microgram/ml. nih.gov

Table 1: HPLC-UV Methods for Naproxen Metabolite Analysis

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Column | Reverse-phase C18 | Separation of naproxen, metabolites, and isomers. | |

| Mobile Phase | Methanol, water, acetonitrile (B52724) (60:20:20 v/v/v) with additives. | Elution of compounds. | uobasrah.edu.iq |

| pH Control | Acidic pH (e.g., 3.0 or 4.0) | Stabilize acyl glucuronides, prevent degradation. | uobasrah.edu.iq |

| Detection Wavelength | 225 nm, 235 nm, 254 nm | Quantification and detection. | uobasrah.edu.iqscirp.org |

| Quantitation Limit (Urine) | 1.0 µg/mL | Sensitivity for O-desmethylnaproxen acyl glucuronide. | nih.gov |

Chiral Chromatography for Stereoisomer Resolution

Naproxen is administered as the S-enantiomer, which possesses the desired therapeutic activity, while the R-enantiomer is considered hepatotoxic. mdpi.com The metabolism of naproxen can also be stereospecific, making the resolution of enantiomers a critical aspect of its analysis. Chiral chromatography is the primary technique for separating these stereoisomers. scialert.net

This separation can be achieved on an achiral column (like C18) by using a chiral mobile phase additive (CMPA), such as hydroxypropyl-β-cyclodextrin (HP-β-CD). scialert.net The cyclodextrin (B1172386) forms transient diastereomeric complexes with the enantiomers, allowing for their differential retention and separation. scialert.net Another powerful approach involves the use of polysaccharide-based chiral stationary phases (CSPs). mdpi.com For example, a Lux Amylose-1 column has been used to achieve baseline separation of naproxen enantiomers. mdpi.com The choice of mobile phase, such as methanol/water mixtures with acetic acid, and temperature can significantly influence the resolution and even reverse the elution order of the enantiomers, indicating different recognition mechanisms. mdpi.com

Table 2: Chiral Separation Strategies for Naproxen Enantiomers

| Method | Stationary Phase | Mobile Phase Component | Principle | Source |

|---|---|---|---|---|

| Mobile Phase Additive | Achiral C18 | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms transient diastereomeric complexes. | scialert.net |

| Chiral Stationary Phase | Lux Amylose-1 (polysaccharide-based) | Methanol:water:acetic acid | Direct enantiorecognition by the chiral surface. | mdpi.com |

Stopped-Flow HPLC Systems for Kinetic Analysis

The chemical reactivity of acyl glucuronides, particularly their tendency to undergo intramolecular acyl migration and hydrolysis, is a key area of investigation. researchgate.netnih.gov Stopped-flow HPLC systems are advanced tools used for studying the kinetics of these rapid degradation pathways. nih.gov This technique allows for the real-time monitoring of the disappearance of the initial 1-β-O-acyl glucuronide and the formation of its various positional isomers (α/β-2-O-acyl, α/β-3-O-acyl, α/β-4-O-acyl) and the aglycone (the parent drug). nih.govnih.gov

In a typical experiment, the degradation of S-naproxen-β-1-O-acyl glucuronide is followed under physiological conditions (pH 7.4). nih.gov By combining stopped-flow HPLC with UV detection, researchers can determine the first-order rate constants for each step in the chemical equilibrium. nih.gov Studies have shown that factors like the presence of D₂O (heavy water) or organic solvents like acetonitrile can decrease the magnitude of these kinetic rate constants by up to 80%. nih.gov

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) provides unparalleled sensitivity and structural information, making it indispensable for the definitive identification and characterization of Demethyl naproxen acyl-beta-D-glucuronide and its reaction products.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drug metabolites in complex biological matrices. nih.gov This method combines the powerful separation capabilities of HPLC with the precise detection and structural elucidation provided by tandem mass spectrometry. It is particularly suitable for analyzing this compound, but requires strict control of sample pH (4–6) and low-temperature storage (-80°C) to minimize degradation before analysis.

Validated LC-MS/MS methods have been developed to determine the concentrations of naproxen and its major metabolite, 6-O-desmethylnaproxen, in various biological samples. nih.gov These methods are crucial for pharmacokinetic studies, contributing to a better understanding of the drug's absorption, distribution, metabolism, and elimination. nih.gov

Mass Spectrometry for Protein Adduct Identification and Characterization (e.g., MALDI-TOF)

Acyl glucuronides are reactive metabolites that can covalently bind to endogenous proteins, forming adducts. nih.govnih.gov This process, which can occur through transacylation or glycation mechanisms, is implicated in certain drug-induced hypersensitivity reactions. nih.govnih.gov Mass spectrometry is a critical tool for identifying and characterizing these protein adducts.

High-resolution mass spectrometry techniques, including Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), are used to analyze proteins like human serum albumin (HSA) that have been exposed to the drug. nih.gov By analyzing the modified protein after enzymatic digestion (e.g., with trypsin), researchers can pinpoint the exact amino acid residues (often lysine) that have been modified by the reactive metabolite. nih.gov These analyses can distinguish between simple acylation (addition of the drug molecule) and glycation, which involves the transfer of both the drug and the glucuronic acid moiety, providing definitive evidence of the acyl glucuronide's role in the adduction process. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the definitive structural elucidation of molecules. For this compound, both one-dimensional (¹H) and two-dimensional (¹³C) NMR are indispensable for confirming its identity and stereochemistry.

Structural Elucidation using ¹H and ¹³C NMR

The structural confirmation of acyl glucuronides like that of demethyl naproxen relies on the precise assignment of proton (¹H) and carbon (¹³C) signals. While specific data for the demethylated form is sparse in public literature, the analysis of the closely related S-naproxen β-1-O-acyl glucuronide provides a robust framework for its characterization. nih.govnih.gov

¹H NMR Spectroscopy: Proton NMR analysis provides key information about the different chemical environments within the molecule.

Aromatic Protons: The protons on the naphthalene (B1677914) ring system typically appear in the downfield region, with chemical shifts (δ) between 7.5 and 8.2 ppm.

Anomeric Proton: A critical diagnostic signal is the anomeric proton (H-1') of the glucuronic acid moiety. Its appearance as a doublet with a chemical shift around δ 5.6 ppm and a coupling constant (J) of 7–8 Hz is characteristic and confirms the β-configuration of the glycosidic linkage.

Glucuronic Acid Protons: The remaining protons on the glucuronic acid ring (C2'–C5') resonate as a series of multiplets in the region of δ 3.2–4.0 ppm.

¹³C NMR Spectroscopy: Carbon NMR complements the proton data, providing confirmation of the key functional groups and the carbon skeleton.

Ester Carbonyl Carbon: The presence of the acyl glucuronide linkage is verified by a signal for the ester carbonyl carbon at approximately δ 170 ppm.

Anomeric Carbon: The anomeric carbon (C-1') of the glucuronic acid moiety typically resonates around δ 104–106 ppm, which is also characteristic of the β-anomeric configuration.

The combination of ¹H and ¹³C NMR data allows for the unambiguous confirmation of the formation of the acyl-beta-D-glucuronide conjugate of demethyl naproxen.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Naproxen Acyl-beta-D-glucuronide

| Assignment | Nucleus | Chemical Shift (δ) in ppm | Key Structural Confirmation |

| Naphthalene Ring Protons | ¹H | 7.5 - 8.2 | Confirms the presence of the naproxen core structure. |

| Anomeric Proton (H-1') | ¹H | ~ 5.6 (d, J = 7-8 Hz) | A doublet with this coupling constant confirms the β-glycosidic bond. |

| Glucuronic Acid Protons (H-2' to H-5') | ¹H | 3.2 - 4.0 | Corresponds to the protons on the sugar ring. |

| Ester Carbonyl Carbon | ¹³C | ~ 170 | Verifies the acyl glucuronide linkage. |

| Anomeric Carbon (C-1') | ¹³C | 104 - 106 | Characteristic of β-configured glucuronides. |

Stereochemical Assignment via NMR Analysis

The stereochemistry of the glucuronide linkage is of paramount importance as it can influence the metabolite's stability and biological activity. NMR spectroscopy is the primary tool for this assignment.

The key to confirming the β-D-pyranose conformation lies in the analysis of the anomeric proton signal in the ¹H NMR spectrum. The large coupling constant (J ≈ 7-8 Hz) for the anomeric proton doublet indicates a trans-diaxial relationship with the adjacent proton on C-2' of the glucuronic acid ring. This specific orientation is definitive for the β-configuration.

Furthermore, NMR is crucial for studying the phenomenon of acyl migration. Under physiological conditions (pH 7.4), the initial β-1-O-acyl glucuronide can undergo intramolecular transacylation to form various positional isomers (e.g., α/β-2-O-acyl, 3-O-acyl, and 4-O-acyl isomers). nih.gov Dynamic and stopped-flow HPLC-NMR experiments have been instrumental in observing these reactive intermediates, including the transient α-1-O-acyl isomer, challenging the long-held view that its formation is insignificant under physiological conditions. nih.govresearchgate.net These studies allow for the tracking of individual isomers and the determination of kinetic rate constants for the migration and hydrolysis processes. nih.gov

Electrophoretic Techniques

Electrophoretic techniques separate molecules based on their charge-to-mass ratio in an electric field, offering high efficiency and resolution, particularly for charged analytes like glucuronide metabolites.

Capillary Electrophoresis (CE) for Metabolite Separation

Capillary Electrophoresis (CE) is a powerful separation technique well-suited for the analysis of complex biological samples. oatext.com Its advantages include high separation efficiency, short analysis times, and minimal sample and reagent consumption. oatext.com For this compound, which possesses a negatively charged carboxylate group at physiological pH, CE provides an excellent method for separation from the parent drug and other metabolites. researchgate.net

Different modes of CE can be employed:

Capillary Zone Electrophoresis (CZE): In CZE, separation occurs in a simple buffer-filled capillary. Since the glucuronide metabolite is anionic at neutral or alkaline pH, it will migrate at a different velocity than the less acidic parent compound, enabling separation. researchgate.net

Micellar Electrokinetic Chromatography (MEKC): This technique adds a surfactant (like sodium dodecyl sulfate) to the buffer above its critical micelle concentration. This creates a pseudostationary phase (micelles) and allows for the separation of both charged and neutral compounds based on their partitioning between the aqueous buffer and the micelles. MEKC has been successfully used to separate the various isomers of S-naproxen-beta-1-O-acyl glucuronide that form via acyl migration. nih.gov

Typical conditions for the CE separation of naproxen and its metabolites involve using borate (B1201080) or phosphate (B84403) buffers at a pH between 7 and 10, where the acidic analytes are in their anionic form. oatext.comresearchgate.net The application of a high voltage (e.g., 10-20 kV) drives the separation process. oatext.com

Enzymatic Assay Techniques

Enzymatic assays offer high specificity for confirming the identity of conjugated metabolites.

Beta-Glucuronidase Hydrolysis for Conjugate Confirmation

The confirmation of a glucuronide conjugate is routinely achieved through enzymatic hydrolysis using β-glucuronidase. covachem.commyadlm.org This enzyme specifically catalyzes the cleavage of the β-D-glucuronic acid moiety from an aglycone (in this case, demethyl naproxen). covachem.com

The assay involves incubating the sample suspected of containing this compound with a solution of β-glucuronidase. The reaction is typically monitored by an analytical technique like HPLC. The confirmation is based on two observations:

A decrease in the peak corresponding to the glucuronide conjugate.

A concurrent increase in the peak corresponding to the liberated aglycone, demethyl naproxen.

This enzymatic cleavage provides definitive evidence that the metabolite is a glucuronide. covachem.com The enzymes used can be sourced from various organisms, including E. coli, bovine liver, and mollusks like limpets (Patella vulgata) or snails (Helix pomatia), with varying efficiencies and optimal conditions. sigmaaldrich.comnih.gov The choice of enzyme and reaction conditions (e.g., temperature, pH, incubation time) needs to be optimized for efficient hydrolysis. myadlm.orgsigmaaldrich.comnih.gov

Table 2: Typical Conditions for Beta-Glucuronidase Hydrolysis Assay

| Parameter | Condition | Rationale/Comment |

| Enzyme Source | E. coli, Patella vulgata (limpet), Helix pomatia | Different sources have varying activities and may contain other enzymes like arylsulfatase. sigmaaldrich.comnih.gov Recombinant enzymes often show higher efficiency. nih.gov |

| Temperature | 37°C to 60°C | Higher temperatures can increase reaction rate but may also lead to degradation of the analyte over long incubation times. myadlm.orgsigmaaldrich.com |

| pH | Varies by enzyme source (e.g., pH 5.0-7.4) | Optimal pH is crucial for enzyme activity. sigmaaldrich.commdpi.com |

| Incubation Time | 15 minutes to >24 hours | Depends on enzyme activity, concentration, and substrate. myadlm.org Recombinant enzymes can significantly shorten this time. nih.gov |

| Analysis Method | HPLC, LC-MS/MS | Used to monitor the disappearance of the conjugate and the appearance of the aglycone. sigmaaldrich.com |

Fluorogenic Substrate Assays for Beta-Glucuronidase Activity

Fluorogenic substrate assays are a highly sensitive class of analytical methods used to quantify the activity of enzymes like β-glucuronidase. The fundamental principle of these assays lies in the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. This technique offers significant advantages over colorimetric or spectrophotometric methods, primarily due to its enhanced sensitivity, often by a factor of 1000, as detection occurs above a low background level. rsc.org

β-glucuronidase (EC 3.2.1.31) catalyzes the hydrolysis of β-D-glucopyranosiduronic derivatives, cleaving the glycosidic bond to release the corresponding aglycone and D-glucuronic acid. rsc.org In the context of fluorogenic assays, the substrate is designed so that the aglycone portion is a fluorophore. While the aglycone is conjugated to the glucuronic acid moiety, its fluorescent properties are quenched. Upon enzymatic cleavage by β-glucuronidase, the fluorophore is released, resulting in a measurable increase in fluorescence intensity.

A variety of synthetic fluorogenic substrates are widely employed for measuring β-glucuronidase activity in diverse fields, from plant molecular biology to healthcare. nih.gov One of the most common substrates is 4-methylumbelliferyl-β-D-glucuronide (4-MUG). rsc.orgmedchemexpress.com Hydrolysis of 4-MUG by β-glucuronidase releases the highly fluorescent aglycone 4-methylumbelliferone (B1674119) (4-MU). rsc.org However, a major drawback of 4-MU is its high pKa of 7.8, which results in only partial dissociation and, consequently, suboptimal fluorescence at the typical optimal pH for β-glucuronidase activity (around pH 6.8-7.0). rsc.org To circumvent this, assays involving 4-MUG are often discontinuous, requiring the addition of an alkaline solution to stop the reaction and maximize the fluorescence of the product. rsc.org

To address these limitations, newer generations of fluorogenic substrates have been developed. For instance, 6-chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG) yields the fluorophore 6-chloro-4-methyl-umbelliferone (6-CMU), which exhibits significantly higher fluorescence intensity at a neutral pH compared to 4-MU. rsc.orgnih.gov This allows for the development of continuous, more sensitive, and reproducible assays. nih.gov Research comparing these substrates has provided detailed kinetic parameters, highlighting the superior performance of newer probes. rsc.orgnih.gov

While synthetic probes are common, the inherent fluorescence of certain drug aglycones allows their glucuronide metabolites to serve as natural substrates for monitoring β-glucuronidase activity. Demethyl naproxen, the primary metabolite of naproxen, possesses a naphthalene ring system which is inherently fluorescent. Consequently, Demethyl naproxen acyl-β-D-glucuronide can be hydrolyzed by β-glucuronidase to release the fluorescent aglycone, desmethylnaproxen (B1198181). nih.gov This reaction can be monitored by measuring the increase in fluorescence, providing a direct method to study the enzymatic deconjugation of this specific metabolite. This approach is particularly valuable in metabolic studies, as it uses the actual biological metabolite as the substrate. The enzymatic hydrolysis of the acyl glucuronide linkage by β-glucuronidase is a key reaction that confirms the conjugate's identity.

Research Findings

Detailed studies have characterized and compared various fluorogenic substrates for β-glucuronidase. A comparative analysis of 4-MUG, 6-CMUG, and 3-carboxy-umbelliferyl-β-D-glucuronide (3-CUG) revealed significant differences in their performance. At pH 6.8, the fluorescence intensity of 6-CMU was found to be 9.5 times higher than that of 4-MU and 3.2 times higher than that of 7-hydroxycoumarin-3-carboxylic acid (3-CU), the product of 3-CUG hydrolysis. nih.gov This enhanced fluorescence translates to higher assay sensitivity. nih.gov Kinetic studies have determined the Michaelis-Menten parameters for these substrates with E. coli β-glucuronidase, providing a quantitative basis for assay selection and optimization. rsc.orgnih.gov

Another fluorogenic substrate, ELF-97 β-D-glucuronide, offers unique advantages, particularly for in-situ localization of enzyme activity. nih.gov Upon hydrolysis, it produces a fluorescent precipitate that is stable and exhibits a large Stokes shift (over 100 nm), which minimizes interference from natural tissue autofluorescence. nih.gov This substrate is sensitive enough to detect β-glucuronidase activity as low as 2 x 10⁻⁴ U/ml in solution. nih.gov

The table below summarizes the kinetic parameters for the hydrolysis of several common fluorogenic substrates by E. coli β-glucuronidase, providing a basis for comparison.

Table 1: Michaelis-Menten Kinetic Parameters of Fluorogenic Substrates for E. coli β-Glucuronidase

| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| 4-methyl-umbelliferyl-β-D-glucuronide (4-MUG) | 0.07 | 92 | 1.29 x 10⁶ | nih.gov |

| 6-chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG) | 0.11 | 74 | 6.93 x 10⁵ | nih.gov |

For Demethyl naproxen acyl-β-D-glucuronide, the assay principle relies on the fluorescent properties of its aglycone. The naphthalene chromophore in naproxen derivatives exhibits characteristic UV-Vis absorbance maxima around 272 nm and 330 nm, which are associated with π→π* transitions and give rise to its fluorescence. The enzymatic cleavage of the glucuronide releases the fluorescent Demethyl naproxen, allowing for its quantification.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Naproxen |

| Desmethylnaproxen |

| 4-methylumbelliferyl-β-D-glucuronide (4-MUG) |

| 4-methylumbelliferone (4-MU) |

| 6-chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG) |

| 6-chloro-4-methyl-umbelliferone (6-CMU) |

| 3-carboxy-umbelliferyl-β-D-glucuronide (3-CUG) |

| 7-hydroxycoumarin-3-carboxylic acid (3-CU) |

| ELF-97 beta-D-glucuronide |

Synthetic Strategies and Stereochemical Considerations in Research of Demethyl Naproxen Acyl Beta D Glucuronide

Chemo-Enzymatic Synthesis Methodologies

Chemo-enzymatic approaches combine the precision of enzymatic reactions with the versatility of chemical synthesis, offering a powerful strategy for producing complex molecules like acyl glucuronides. These methods are particularly valued for their high selectivity, which is crucial for achieving the correct stereochemistry of the glycosidic bond.

A common chemo-enzymatic strategy involves the initial chemical condensation of desmethylnaproxen (B1198181) with a protected glucuronic acid derivative. For instance, the cesium salt of the carboxylic acid drug can be reacted with a commercially available precursor like methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate. This reaction typically yields the corresponding 1-β-O-acyl glucuronide derivative in moderate yields. rsc.orgnih.gov The use of protecting groups on the glucuronic acid moiety is essential to prevent unwanted side reactions and to direct the condensation to the desired position.

Following the chemical condensation, enzymatic steps are employed for the deprotection of the molecule. This two-step chemo-enzymatic method has been successfully used to synthesize diastereomeric mixtures of acyl glucuronides. acs.org The process begins with the condensation of the cesium salt of the parent drug with methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-d-glucopyranuronate, which results in the formation of the corresponding methyl acetyl derivatives. acs.org

A key advantage of chemo-enzymatic synthesis is the ability to achieve a high degree of stereoselectivity, specifically the formation of the β-anomer of the glucuronide. The β-configuration is the naturally occurring form in metabolic processes. In the condensation step, the reaction conditions are optimized to exclusively favor the formation of the 1-β-O-acyl glucuronides. rsc.orgnih.gov The anomeric β-configuration of the resulting diastereomers can be confirmed using techniques such as 1H NMR spectroscopy. acs.org

Enzymes play a crucial role in the subsequent deprotection steps, where their chemo-selective properties are exploited. For example, lipase AS Amano (LAS) can be used for the selective hydrolysis of the acetyl protecting groups, while esterase from porcine liver (PLE) can be used to remove the methyl ester group from the sugar moiety. rsc.org This enzymatic deprotection is highly efficient and proceeds in high yields, providing the final free 1-β-O-acyl glucuronides. rsc.org The complete β-configuration of the final product can be further confirmed by exhaustive hydrolysis with β-glucuronidase, an enzyme that specifically cleaves β-glycosidic bonds. acs.org

Chemical Synthesis of Demethyl Naproxen (B1676952) Acyl-beta-D-glucuronide and Its Isomers

Purely chemical synthesis provides an alternative route to Demethyl naproxen acyl-beta-D-glucuronide and its isomers. While it offers flexibility in terms of scale and reagent choice, achieving the desired stereoselectivity can be more challenging compared to chemo-enzymatic methods.

Under physiological conditions (pH 7.4), the β-1-O-acyl glucuronide can undergo intramolecular transacylation, leading to the formation of α-2-, α-3-, and α-4-O-acyl isomers. This process, known as acyl migration, follows first-order kinetics. The rate of this migration can be influenced by the solvent composition; for example, D₂O has been shown to reduce migration rates by 20–40%.

The synthesis of various positional isomers is important for studying their relative stability and reactivity. For instance, β-1-O- (NAG) and 2-O-glucuronides (2-isomer) of (S)-naproxen have been prepared to investigate which isomers are responsible for the formation of covalent adducts with proteins like human serum albumin (HSA). nih.gov Studies have shown that in an HSA solution, NAG is significantly less stable than the 2-isomer. nih.gov

Stereoselective Synthesis of Glucuronide Diastereomers

The stereoselective synthesis of glucuronide diastereomers is a significant challenge due to the multiple chiral centers present in both the drug and the glucuronic acid moiety. For a drug like naproxen, which exists as (R)- and (S)-enantiomers, its conjugation with D-glucuronic acid results in the formation of diastereomers.

Strategies to achieve stereoselectivity often involve the use of chiral chromatography techniques, such as CHIRALPAK® columns, to separate the (R)- and (S)-enantiomers of the parent drug before conjugation. Alternatively, enzymatic glucuronidation using specific UDP-glucuronosyltransferase (UGT) isoforms, such as UGT2B7, can be employed to achieve regioselectivity and stereoselectivity. UGT2B7, for example, exclusively catalyzes the formation of the β-anomer.

The stability of these diastereomers can also differ. For example, R-naproxen glucuronide has been found to be less stable in phosphate (B84403) buffer than its S-diastereomer. nih.gov However, in the presence of proteins like HSA, the degradation rate of naproxen glucuronide increases, and the stereoselective stability can be reversed, with the R-diastereomer becoming more stable than the S-diastereomer. nih.gov

Reference Standard Synthesis and Validation

The synthesis and validation of pure reference standards of this compound are crucial for the accurate quantification of this metabolite in biological matrices. These standards are essential for method validation in analytical techniques such as capillary electrophoresis (CE) and liquid chromatography-mass spectrometry (LC-MS).

The synthesis of a diastereomeric mixture of 1-β-O-acyl glucuronides can be achieved using a two-step chemo-enzymatic method. acs.org The resulting mixture can then be fully characterized using a battery of analytical techniques.

Table 1: Analytical Techniques for the Validation of this compound Reference Standards

| Analytical Technique | Purpose | Key Findings |

| 1H and 13C NMR Spectroscopy | Structural elucidation and confirmation of the anomeric configuration. | A doublet at δ 5.6 ppm (J = 7–8 Hz) in the 1H NMR spectrum confirms the β-glycosidic bond. The anomeric carbon resonates at δ 104–106 ppm in the 13C NMR spectrum, which is characteristic of β-configured glucuronides. |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact mass and elemental composition. | Provides confirmation of the molecular formula of the synthesized compound. |

| Enzymatic Hydrolysis with β-glucuronidase | Confirmation of the β-configuration of the glycosidic linkage. | Complete hydrolysis of the compound by the enzyme confirms the presence of the β-anomer. acs.org |

| Infrared (IR) Spectroscopy | Identification of functional groups. | A strong absorption band at 1,740–1,760 cm⁻¹ corresponds to the ester carbonyl stretch. Broad peaks at 3,200–3,600 cm⁻¹ are indicative of the hydroxyl groups of glucuronic acid. |

| UV-Vis Spectroscopy | Characterization of the chromophore. | The naphthalene (B1677914) chromophore exhibits λmax at 272 nm and 330 nm in methanol. |

The validated reference standards are then used to ensure the traceability and accuracy of analytical methods developed for the quantification of this compound in various biological samples.

Role of Demethyl Naproxen Acyl Beta D Glucuronide in Drug Metabolism and Disposition Research

Contribution to Overall Naproxen (B1676952) Metabolic Clearance

The metabolism of naproxen in humans is extensive, with the parent drug being largely converted to metabolites before excretion. A major metabolic pathway is O-demethylation, mediated by cytochrome P450 enzymes CYP1A2 and CYP2C9, to form 6-O-desmethylnaproxen (DNAP). clinpgx.org This metabolite subsequently undergoes glucuronidation.

Studies investigating the pharmacokinetics of naproxen and its metabolites have quantified the contribution of each component to the drug's total clearance. In a study involving human subjects who received a 500 mg oral dose of naproxen, the urinary excretion of its metabolites was measured over a 100-hour period. The results showed that O-desmethylnaproxen acyl glucuronide accounted for 14.3 ± 3.4% of the administered dose. researchgate.netnih.govnih.gov Additionally, its isomerized form, the isoglucuronide, contributed another 5.5 ± 1.3%. researchgate.netnih.govnih.gov In contrast, the parent compound, naproxen, and its primary metabolite, O-desmethylnaproxen, are excreted in negligible amounts, each accounting for less than 1% of the dose. researchgate.netnih.govnih.gov This highlights the significance of glucuronidation, including the formation of Demethyl naproxen acyl-beta-D-glucuronide, as a primary elimination pathway for naproxen.

The formation of naproxen acyl glucuronide is the most substantial route of elimination, responsible for approximately 50.8 ± 7.32% of the total clearance. researchgate.netnih.govnih.gov The demethylation pathway, leading to the formation of desmethylnaproxen (B1198181) and its subsequent glucuronidated conjugates, accounts for the remainder of naproxen's metabolism. nih.gov

Urinary Excretion of Naproxen and its Metabolites

| Metabolite | Percentage of Dose Recovered in Urine |

|---|---|

| Naproxen Acyl Glucuronide | 50.8 ± 7.32% |

| Naproxen Isoglucuronide | 6.5 ± 2.0% |

| O-desmethylnaproxen acyl glucuronide | 14.3 ± 3.4% |

| O-desmethylnaproxen isoglucuronide | 5.5 ± 1.3% |

| Unchanged Naproxen | < 1% |

Disposition Studies in In Vitro and Ex Vivo Biological Systems

Human liver microsomes are a critical in vitro tool for studying the metabolism of drugs. Research utilizing these systems has been instrumental in elucidating the enzymatic processes involved in the formation of this compound.

Studies have shown that desmethylnaproxen can form both an acyl glucuronide and a phenolic glucuronide. nih.gov The formation of the acyl glucuronide is catalyzed by several UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A9, UGT1A10, and UGT2B7. nih.gov In contrast, the phenolic glucuronidation is catalyzed by UGT1A1, UGT1A7, UGT1A9, and UGT1A10. nih.gov

Kinetic analyses of desmethylnaproxen acyl glucuronidation in human liver microsomes have proven complex, with model fitting being inconclusive for this specific metabolic pathway. nih.gov This suggests that multiple enzymes with varying affinities may be involved. For desmethylnaproxen phenolic glucuronidation, the data were generally well-fitted to either a single- or two-enzyme Michaelis-Menten equation. nih.gov

These in vitro studies are essential for predicting a drug's metabolic profile in humans and for understanding potential drug-drug interactions.

Isolated perfused rat liver (IPRL) models offer an ex vivo system that maintains the structural and functional integrity of the liver, allowing for a more comprehensive study of drug disposition. In one such study, the disposition of naproxen and its metabolites was investigated. nih.govtandfonline.com When naproxen was administered to the IPRL, it was eliminated slowly, and the only metabolite detected in the bile in measurable amounts was naproxen acyl glucuronide (NAG), accounting for 3.9 ± 0.8% of the dose. nih.govtandfonline.com

While this particular study focused on the disposition of naproxen and its direct glucuronide, the IPRL model is a valuable tool for investigating the hepatic uptake, metabolism, and biliary excretion of various drug metabolites, including this compound. Further studies using this model could provide more detailed insights into the hepatic handling of this specific metabolite. Other research using the isolated perfused rat liver model has also explored naproxen-induced oxidative stress and its effects on biliary excretion, which is a key detoxification pathway. nih.gov

Plasma Protein Binding Research (Mechanistic Aspects)

The extent of plasma protein binding is a critical determinant of a drug's pharmacokinetic profile, influencing its distribution, metabolism, and excretion. Naproxen itself is highly bound to plasma proteins, primarily albumin, with over 99% binding at therapeutic concentrations. drugbank.comnih.gov Its primary metabolite, O-desmethylnaproxen, is also extensively bound. nih.govnih.gov

Research has shown that the glucuronide metabolites of naproxen exhibit lower plasma protein binding compared to the parent compounds. For this compound, the plasma protein binding was measured to be 72%. nih.govnih.gov Its isomerized form showed even lower binding at 42%. nih.govnih.gov This is in contrast to naproxen acyl glucuronide, which has a plasma protein binding of 92%. nih.govnih.gov

The reduced protein binding of the glucuronide metabolites, including this compound, means that a larger fraction of these compounds is unbound in the plasma and available for elimination by the kidneys. This is a crucial aspect of their disposition and clearance from the body.

Plasma Protein Binding of Naproxen and its Metabolites

| Compound | Plasma Protein Binding (%) |

|---|---|

| Naproxen | 98% |

| O-desmethylnaproxen | 100% |

| Naproxen acyl glucuronide | 92% |

| Naproxen isoglucuronide | 66% |

| O-desmethylnaproxen acyl glucuronide | 72% |

Kinetic Modeling of Disposition in Experimental Systems

Pharmacokinetic modeling is a mathematical approach used to describe and predict the time course of drug and metabolite concentrations in the body. While specific kinetic models for the disposition of this compound in experimental systems are not extensively detailed in the provided search results, the data gathered from in vitro and in vivo studies are essential for the development of such models.

For instance, the kinetic parameters of S-naproxen acyl glucuronidation have been characterized in human kidney cortex and medulla microsomes and were well-described by the two-enzyme Michaelis-Menten equation. researchgate.net Similar approaches could be applied to model the formation and elimination of this compound. The development of a population pharmacokinetic model for naproxen in children, which was described by a 2-compartment model, demonstrates the application of such modeling. researchgate.net

A comprehensive kinetic model for naproxen and its metabolites would incorporate rates of absorption, distribution, metabolism (including the formation of this compound), and elimination. This would be a valuable tool for predicting drug behavior under various physiological and pathological conditions.

Application as a Biochemical Probe in Drug Metabolism Studies

The metabolites of drugs can sometimes be used as biochemical probes to investigate the activity of specific metabolic enzymes. For example, the formation of O-desmethylnaproxen is mediated by CYP2C9 and CYP1A2. clinpgx.org Therefore, measuring the levels of this metabolite and its subsequent glucuronide conjugate can provide an indirect measure of the activity of these cytochrome P450 enzymes.

Furthermore, the glucuronidation of desmethylnaproxen involves multiple UGT isoforms. nih.gov This makes this compound a potential probe metabolite for studying the activity and inhibition of these UGT enzymes. For instance, the inhibition of naproxen glucuronidation by the UGT2B7 selective probe fluconazole has been demonstrated. nih.gov Similar studies could be designed using this compound to investigate the role of other UGT isoforms in drug metabolism.

Emerging Research Directions and Methodological Innovations

Structure-Reactivity Relationship Elucidation for Acyl Glucuronidesacs.orgresearchgate.net

Acyl glucuronides (AGs) are metabolites of carboxylic acid drugs, formed through conjugation with glucuronic acid. uq.edu.aursc.org These metabolites are known to be reactive, capable of undergoing hydrolysis, intramolecular acyl migration (rearrangement), and covalent binding to proteins. acs.orgresearchgate.netuq.edu.au The relationship between the chemical structure of an AG and its reactivity is a key area of investigation, as it dictates the compound's stability and potential to form protein adducts, which have been implicated in adverse drug reactions. acs.orgnih.gov

The reactivity of AGs is influenced by several structural factors of the parent drug (the aglycone). rsc.org Key determinants include the electronic properties and steric hindrance around the ester carbonyl carbon. nih.gov For instance, studies on various AGs derived from benzoic acids have shown a correlation between the degradation rate constants and Hammett's σ constants for meta- and para-substituted compounds. acs.orgnih.gov This indicates that the electrophilicity of the ester carbonyl carbon plays a significant role in the molecule's lability. nih.gov Furthermore, the steric bulk of substituents near the carboxylic acid group can encumber the intramolecular acyl migration, thereby affecting the degradation rate. acs.orgnih.gov For example, in a comparison of two isomers, the one with an alpha-methyl group that hindered acyl migration degraded approximately twofold slower. acs.org

The degradation process itself is complex, involving a cascade of reactions that can produce multiple positional isomers. rsc.org The rates of these reactions are dependent not only on the aglycone structure but also on pH and temperature. rsc.org Research has established that all humans taking carboxylate drugs that form reactive acyl glucuronides will likely form covalent drug-protein adducts, though this is typically a benign process. researchgate.net However, understanding the structure-reactivity relationship is crucial for identifying which compounds might have a higher propensity for forming these adducts and potentially initiating toxicity. researchgate.netrsc.org

Predictive Modeling of Reactivityacs.orgnih.gov

To assess the risk associated with AG metabolites early in the drug discovery process, researchers are developing predictive models for their reactivity. rsc.orgnih.gov These models aim to rank new drug candidates based on the potential reactivity of their AG metabolites without requiring lengthy and complex synthesis of the actual glucuronide. nih.gov

One successful approach involves creating kinetic models for the transacylation and hydrolysis reactions. rsc.org Density functional theory (DFT) has been used to model the transacylation reaction, showing a strong correlation between the calculated activation energy and the observed degradation rate of the 1-β anomer. rsc.orgrsc.org Such computational models help elucidate how differences in geometry and hydrogen bonding influence reactivity. rsc.org

Other in silico methods correlate the degradation half-life of an acyl glucuronide with more easily obtainable parameters. nih.gov For example, a correlation has been established between the AG degradation half-life and the hydrolysis half-life of the corresponding methyl ester derivative, which is much simpler to synthesize. nih.gov Taking this a step further, completely in silico models have been developed that predict the methyl ester hydrolysis half-life by using the predicted 13C NMR chemical shift of the carbonyl carbon along with steric descriptors. nih.gov These models, applicable in the earliest stages of drug design, provide a low-cost and reasonably accurate method to guide molecular design toward compounds that form more stable acyl glucuronides. nih.gov

Development of Advanced Trapping Reagents for Reactive Metabolitesliverpool.ac.uk